Iclepertin

Description

What is Iclepertin?

Iclepertin, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1) that is currently under development[“][“]. It is to enhance cognition and functional capacity in schizophrenia[“].

The GlyT1 inhibitor targets the brain biology linked with the cognitive symptoms associated with schizophrenia[“]. By inhibiting GlyT1, Iclepertin enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“].

Properties

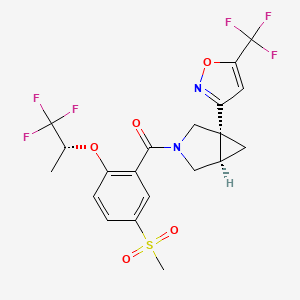

IUPAC Name |

[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHDQTVHHMSLEF-DDBGAENHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421936-85-7 | |

| Record name | Iclepertin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iclepertin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43ZDU10DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iclepertin and NMDA Receptor Hypofunction: A Technical Guide to a GlyT1 Inhibitor Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant therapeutic challenge with no approved pharmacological treatments. One of the key pathophysiological theories implicated in CIAS is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth examination of iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, developed to address this hypofunction. By increasing synaptic glycine levels, an obligatory co-agonist of the NMDA receptor, iclepertin was designed to enhance NMDA receptor signaling and thereby improve cognitive function. This document details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints, a critical outcome that will be discussed in the context of the broader challenges in developing CIAS therapeutics.

The NMDA Receptor Hypofunction Hypothesis in Schizophrenia

The glutamatergic system, and specifically the NMDA receptor, is crucial for synaptic plasticity, learning, and memory.[1][2] The NMDA receptor hypofunction hypothesis posits that a deficit in glutamatergic signaling contributes significantly to the cognitive deficits observed in schizophrenia.[3][4][5] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][6] This co-agonist requirement presents a strategic target for therapeutic intervention. Enhancing the availability of the co-agonist at the synaptic cleft is hypothesized to potentiate NMDA receptor function, thereby ameliorating cognitive deficits.[6][7]

Iclepertin (BI 425809): Mechanism of Action

Iclepertin is a novel, potent, and selective inhibitor of Glycine Transporter 1 (GlyT1).[4][8] GlyT1 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, which terminates its action as an NMDA receptor co-agonist.[7][9] By inhibiting GlyT1, iclepertin increases the extracellular concentration of glycine, enhancing the probability of NMDA receptor activation in the presence of glutamate.[3][7] This targeted approach aims to restore normal NMDA receptor signaling, which is essential for processes like long-term potentiation (LTP) that underlie learning and memory.[2][6]

Quantitative Data Presentation

Preclinical Pharmacology

Iclepertin has demonstrated high potency and selectivity for GlyT1 in preclinical models.

| Parameter | Species/Cell Line | Value | Reference |

| GlyT1 IC₅₀ | Rat Primary Cortical Neurons | 5.2 ± 1.2 nM | [6] |

| GlyT1 IC₅₀ | Human SK-N-MC Cells | 5.0 nM | [4][6] |

| Selectivity | GlyT2 and other off-targets | >10 µM | [6] |

Preclinical In Vivo Target Engagement

Oral administration of iclepertin led to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats, confirming central target engagement.

| Dose (oral) | Mean Glycine Increase in CSF (vs. Vehicle) | P-value | Reference |

| 0.2 mg/kg | 30% | Not Significant | [6] |

| 0.6 mg/kg | 61% | < 0.05 | [6] |

| 2.0 mg/kg | 78% | < 0.01 | [6] |

Clinical (Phase I) Target Engagement in Healthy Volunteers

Multiple doses of iclepertin in healthy volunteers resulted in a dose-dependent increase in CSF glycine levels, translating the preclinical findings to humans.

| Dose (oral, multiple) | Mean Glycine Increase in CSF (from baseline) | Reference |

| 5 mg | 1% | [6] |

| 10 mg | ~50% | [6][9] |

| 50 mg | 123% | [6] |

Clinical Efficacy (Phase II & III)

The clinical development program for iclepertin showed promising signals in Phase II, which were not confirmed in the larger Phase III CONNEX program.

| Trial Phase | Dose | Primary Endpoint (MCCB Overall Composite T-score) | Outcome | Reference |

| Phase II | 2-25 mg | Change from baseline at 12 weeks | Non-flat dose-response curve suggesting cognitive improvement vs. placebo, particularly at 10 mg and 25 mg doses. | [4][10][11] |

| Phase III (CONNEX 1, 2, 3) | 10 mg | Change from baseline at 26 weeks | Primary and key secondary endpoints were not met. No statistically significant effects on cognition or functioning were observed versus placebo. | [12][13][14][15] |

Signaling Pathways

Enhancement of NMDA receptor function by iclepertin is hypothesized to activate downstream signaling cascades crucial for synaptic plasticity. Upon activation, the NMDA receptor allows an influx of Ca²⁺, which acts as a second messenger. This Ca²⁺ influx activates several kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[16][17] Phosphorylated CREB promotes the transcription of genes involved in synaptic growth and efficacy, such as Brain-Derived Neurotrophic Factor (BDNF).[16]

Experimental Protocols

In Vivo Microdialysis for Glycine Measurement in Rodents

This protocol provides a framework for assessing target engagement by measuring extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rat.

Objective: To quantify changes in extracellular glycine concentration following administration of a GlyT1 inhibitor.

Methodology:

-

Probe Implantation:

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.[19]

-

Connect the probe's inlet to a syringe pump and its outlet to a collection vial.[20]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[20][21]

-

Allow for a stabilization period (e.g., 60-90 minutes) to achieve equilibrium.

-

-

Sample Collection & Dosing:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[20]

-

Administer iclepertin or vehicle (e.g., via oral gavage).

-

Continue collecting post-dose dialysate samples for several hours.

-

-

Analysis:

-

Analyze the glycine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

-

Calculate the percentage change from baseline for each post-dose sample.

-

Mismatch Negativity (MMN) in Clinical Trials

Mismatch Negativity is an event-related potential (ERP) component of the electroencephalogram (EEG) that serves as a translational biomarker for auditory sensory processing, which is impaired in schizophrenia.[22][23] NMDA receptor function is critical for generating the MMN response.[22]

Objective: To assess the effect of iclepertin on auditory sensory processing deficits in patients with schizophrenia.

Methodology:

-

Participant Setup:

-

Seat the participant in a comfortable, sound-attenuated room.

-

Apply an EEG cap with electrodes placed according to the 10-20 international system. Record from standard scalp locations (e.g., Fz, Cz, Pz).

-

Ensure electrode impedances are low (e.g., <5 kΩ).

-

-

Auditory Paradigm:

-

Present a sequence of auditory stimuli via headphones. The participant is typically instructed to ignore the sounds and focus on a silent visual task to ensure attention is not directed at the stimuli.[24]

-

The sequence consists of a "standard" tone presented frequently (e.g., 80-90% of trials) and a "deviant" tone presented infrequently (e.g., 10-20%).[24]

-

The deviant tone differs from the standard in a single physical property, such as frequency (e.g., 1000 Hz standard vs. 1200 Hz deviant) or duration (e.g., 50 ms standard vs. 100 ms deviant).[24]

-

-

Data Acquisition:

-

Record continuous EEG data, time-locked to the onset of each auditory stimulus.

-

Use a sampling rate sufficient to capture the ERP waveform (e.g., ≥500 Hz).

-

-

Data Analysis:

-

Filter and epoch the continuous EEG data.

-

Reject epochs containing artifacts (e.g., eye blinks, muscle activity).

-

Average the epochs for the standard and deviant tones separately.

-

Create a "difference wave" by subtracting the averaged ERP for the standard tone from the averaged ERP for the deviant tone.[23]

-

Measure the peak negative amplitude of this difference wave in a specific time window (typically 100-250 ms post-stimulus). This is the MMN.

-

Compare the MMN amplitude between the iclepertin and placebo groups at baseline and post-treatment.

-

Discussion and Conclusion

Iclepertin represents a well-founded therapeutic strategy based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical and Phase I studies successfully demonstrated its intended mechanism of action: potent and selective GlyT1 inhibition leading to increased central glycine levels.[4][6] Furthermore, Phase II results provided initial evidence of a pro-cognitive effect in patients with CIAS.[8][25]

However, the failure of the large-scale Phase III CONNEX program to replicate these findings highlights the profound challenges in translating promising early-stage signals into definitive clinical efficacy for cognitive enhancement in schizophrenia.[12][13][14] Several factors could contribute to this outcome, including the heterogeneity of the patient population, the complex pathophysiology of CIAS that may extend beyond simple NMDA receptor hypofunction, and the potential for an inverted 'U' dose-response relationship where excessive NMDA receptor stimulation could be non-therapeutic.[4]

The data and methodologies presented in this guide underscore the rigorous scientific approach taken in the development of iclepertin. While the ultimate clinical outcome was disappointing, the program has provided valuable insights for the field.[12][14] Future research must continue to refine our understanding of the neurobiological underpinnings of CIAS to identify novel targets and develop more effective therapeutic strategies for this area of high unmet medical need.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of Iclepertin in Schizophrenia: Recruitment and Baseline Characteristics | BJPsych Open | Cambridge Core [cambridge.org]

- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Evaluation of the Efficacy of BI 425809 Pharmacotherapy in Patients with Schizophrenia Receiving Computerized Cognitive Training: Methodology for a Double-blind, Randomized, Parallel-group Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Phase III CONNEX programme assessing the efficacy and safety of iclepertin in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of iclepertin (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pardon Our Interruption [boehringer-ingelheim.com]

- 13. Pardon Our Interruption [boehringer-ingelheim.com]

- 14. Phase III CONNEX Trial Results - Medthority [medthority.com]

- 15. Boehringer provides update on iclepertin Phase III program [globenewswire.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. transpharmation.com [transpharmation.com]

- 23. Mismatch Negativity: Translating the Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mismatch negativity and clinical trajectories in psychotic disorders: Five-year stability and predictive utility - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Iclepertin (BI 425809): A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclepertin (BI 425809) is an investigational small molecule that has been the subject of significant research due to its potential as a therapeutic agent for cognitive impairment associated with schizophrenia (CIAS). As a potent and selective inhibitor of the glycine transporter 1 (GlyT1), iclepertin modulates the glutamatergic system, a key pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of iclepertin. Detailed experimental methodologies for its synthesis and key assays are presented, alongside a visualization of its mechanism of action.

Chemical Structure and Identification

Iclepertin is a complex molecule featuring a central phenyl ring substituted with a sulfonyl group and a trifluoroethoxy moiety, linked via an amide bond to a bicyclic amine which in turn is attached to a trifluoromethyl-substituted isoxazole ring.

Table 1: Chemical Identification of Iclepertin

| Identifier | Value |

| IUPAC Name | [5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone[1] |

| SMILES | O=C(C1=C(C=CC(S(C)(=O)=O)=C1)O--INVALID-LINK--C(F)(F)F)N2C[C@]3(C4=NOC(C(F)(F)F)=C4)--INVALID-LINK--([H])C3 |

| Molecular Formula | C₂₀H₁₈F₆N₂O₅S[2][3] |

| Molecular Weight | 512.42 g/mol [2][3] |

| CAS Number | 1421936-85-7[2][3] |

Physicochemical Properties

Iclepertin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability[4][5]. This profile suggests that the absorption of iclepertin is primarily limited by its dissolution rate.

Table 2: Physicochemical Properties of Iclepertin

| Property | Value | Reference |

| Solubility | Soluble in DMSO and EtOH. Solubility in DMSO: 11.36 mg/mL (22.17 mM)[6] | [6] |

| Permeability | High | [4][5] |

| pKa | Not publicly available | |

| LogP | Not publicly available |

Pharmacological Properties and Mechanism of Action

Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[7]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, iclepertin increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and cognitive function, which are impaired in schizophrenia[3].

Table 3: Pharmacological Activity of Iclepertin

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (GlyT1) | Rat primary neurons | 5.2 nM | |

| IC₅₀ (GlyT1) | Human SK-N-MC cells | 5.0 nM |

Signaling Pathway

The mechanism of action of iclepertin involves the modulation of the NMDA receptor signaling pathway through the inhibition of GlyT1.

Experimental Protocols

Synthesis of Iclepertin

A robust and scalable synthesis for iclepertin has been developed. The process involves the coupling of two key building blocks: (R)-5-(methylsulfonyl)-2-((1,1,1-trifluoropropan-2-yl)oxy)benzoic acid and 3-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole[8]. The synthesis of the stable isotope-labeled iclepertin has also been described for use in bioanalytical studies[8][9]. A detailed, multi-step synthetic route is available in the scientific literature, outlining the reagents, conditions, and purification methods for producing iclepertin on a multi-kilogram scale.

GlyT1 Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of iclepertin on GlyT1 was determined using a radioligand uptake assay in both rat primary cortical neurons and human SK-N-MC cells. A general protocol for such an assay is as follows:

-

Cell Culture: Rat primary cortical neurons or human SK-N-MC cells are cultured under standard conditions to form a confluent monolayer in multi-well plates.

-

Assay Buffer: Cells are washed and incubated in a physiological buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of iclepertin for a specified period.

-

Radioligand Addition: [³H]-glycine is added to the wells to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation time, the uptake of [³H]-glycine is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of [³H]-glycine uptake at each iclepertin concentration is calculated relative to a vehicle control. The IC₅₀ value, the concentration of iclepertin that causes 50% inhibition of glycine uptake, is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis[10].

Clinical Trial Protocol (CONNEX Program)

The efficacy and safety of iclepertin for the treatment of CIAS were investigated in the Phase III CONNEX program, which consisted of three randomized, double-blind, placebo-controlled trials (CONNEX-1, CONNEX-2, and CONNEX-3)[11][12].

-

Patient Population: Adult patients (18-50 years old) with a diagnosis of schizophrenia, on stable antipsychotic treatment, and exhibiting cognitive impairment.

-

Study Design: Participants were randomized to receive either iclepertin (10 mg once daily) or a matching placebo, in addition to their standard antipsychotic medication, for a 26-week treatment period[12][13].

-

Primary Endpoint: The primary outcome measure was the change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)[11].

-

Key Secondary Endpoints: These included changes in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score[11].

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Despite promising Phase II results, the Phase III CONNEX program did not meet its primary and key secondary endpoints, as iclepertin did not demonstrate a statistically significant improvement in cognition or functioning compared to placebo[3][12].

Conclusion

Iclepertin is a well-characterized GlyT1 inhibitor with a clear mechanism of action on the glutamatergic system. Its chemical and pharmacological properties have been extensively studied, revealing it to be a potent and selective molecule. While preclinical and Phase II clinical data were promising for the treatment of cognitive impairment in schizophrenia, the large-scale Phase III CONNEX program did not demonstrate a significant therapeutic benefit. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the fields of neuroscience and drug development, contributing to the collective knowledge of GlyT1 inhibition and its potential therapeutic applications.

References

- 1. Iclepertin | C20H18F6N2O5S | CID 155259577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Iclepertin - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]

- 8. Stable isotope synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phase III CONNEX programme assessing the efficacy and safety of iclepertin in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pardon Our Interruption [boehringer-ingelheim.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on Iclepertin for Cognitive Impairment in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclepertin (also known as BI 425809) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the glycine transporter 1 (GlyT1).[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential first-in-class pharmacotherapy for treating cognitive impairment associated with schizophrenia (CIAS), a core domain of the illness that significantly impacts daily functioning and for which no approved treatments currently exist.[3][4][5]

The therapeutic rationale for iclepertin is based on the glutamate hypofunction hypothesis of schizophrenia.[3][6] By inhibiting GlyT1, iclepertin is designed to increase the synaptic concentration of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This action is intended to enhance NMDA receptor-mediated neurotransmission, potentially improving synaptic plasticity and ameliorating the cognitive deficits characteristic of schizophrenia.[6][9]

Despite a promising mechanism of action and positive Phase II trial results, the extensive Phase III clinical program (CONNEX) ultimately did not demonstrate a statistically significant effect of iclepertin on cognition or functioning compared to placebo.[10][11][12] This document provides a comprehensive technical overview of iclepertin, summarizing its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Schizophrenia is associated with abnormalities in glutamatergic pathways, particularly the hypofunction of the NMDA receptor.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GlyT1, located on glial cells and presynaptic neurons, regulates glycine levels in the synapse by re-uptaking it from the synaptic cleft.[8][13]

Iclepertin selectively inhibits GlyT1, blocking this reuptake process.[7][8] The resulting increase in extracellular glycine is hypothesized to enhance the activation of NMDA receptors, thereby normalizing glutamatergic signaling. This enhanced signaling is believed to improve synaptic plasticity, which is crucial for learning and memory processes that are impaired in schizophrenia.[9][14]

Caption: Iclepertin inhibits GlyT1 on astrocytes, increasing synaptic glycine levels to enhance NMDA receptor activation.

Clinical Development Program

Iclepertin advanced through a comprehensive clinical development program, culminating in the large-scale Phase III CONNEX trials. While Phase I studies in healthy volunteers established safety and target engagement,[2][9] the key efficacy data emerged from the Phase II and Phase III studies in patients with schizophrenia.

Phase II Clinical Trial (NCT02832037)

A 12-week, randomized, double-blind, placebo-controlled Phase II study provided the initial proof-of-concept for iclepertin in treating CIAS. The trial demonstrated that iclepertin was generally well-tolerated and resulted in a statistically significant improvement in cognition.[3][5][15]

Experimental Protocol: Phase II (NCT02832037)

-

Objective: To evaluate the efficacy, safety, and tolerability of different doses of iclepertin compared to placebo in patients with CIAS.

-

Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[16]

-

Patient Population: 509 adult patients with a diagnosis of schizophrenia who were clinically stable on their existing antipsychotic medication.[3][17]

-

Intervention: Patients were randomized to receive once-daily oral doses of iclepertin (2 mg, 5 mg, 10 mg, or 25 mg) or placebo for a duration of 12 weeks.[16]

-

Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[18]

-

Key Outcomes: The trial met its primary endpoint, with the 10 mg and 25 mg doses showing the largest separation from placebo and demonstrating cognitive improvement.[2][6][16] Adverse events were balanced across all treatment groups and placebo.[16]

Table 1: Summary of Key Phase II Efficacy Results

| Dose Group | N | Outcome Measure | Result |

|---|---|---|---|

| Iclepertin 2 mg | ~85 | MCCB Composite Score | Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16] |

| Iclepertin 5 mg | ~85 | MCCB Composite Score | Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16] |

| Iclepertin 10 mg | ~85 | MCCB Composite Score | Showed the largest separation from placebo.[6][16] |

| Iclepertin 25 mg | ~85 | MCCB Composite Score | Showed the largest separation from placebo.[6][16] |

| Placebo | ~168 | MCCB Composite Score | Comparator group.[16] |

Phase III CONNEX Program

Based on the promising Phase II results, Boehringer Ingelheim initiated the CONNEX program, one of the largest clinical trial programs for CIAS to date.[10][12] The program consisted of three replicate Phase III trials (CONNEX-1, CONNEX-2, CONNEX-3) and a long-term open-label extension study (CONNEX-X).[10][18]

Experimental Protocol: Phase III CONNEX Program

-

Objective: To confirm the efficacy, safety, and tolerability of iclepertin 10 mg once daily for improving cognition and functioning in adults with schizophrenia.[3][19]

-

Design: Three randomized, double-blind, placebo-controlled, parallel-group trials.[10][20]

-

Patient Population: A total of 1,840 patients across 41 countries were enrolled.[10][12] Key inclusion criteria included being 18-50 years old, clinically stable on 1-2 antipsychotic medications for at least 12 weeks, and having functional impairment.[11][19]

-

Intervention: Patients were randomized 1:1 to receive either oral iclepertin 10 mg or placebo once daily for 26 weeks, as an adjunct to their stable antipsychotic treatment.[10][20]

-

Primary Endpoint: Change from baseline in the MCCB overall composite T-score at week 26.[17][18]

-

Key Secondary Endpoints:

Caption: Workflow diagram for the Phase III CONNEX clinical trials.

Phase III Results

In January 2025, Boehringer Ingelheim announced that the CONNEX program did not meet its primary and key secondary endpoints.[4][10] Top-line results showed no statistically significant effects on cognition or functioning for patients treated with iclepertin compared to placebo after six months of treatment.[11][12][16] Following these results, the long-term extension trial, CONNEX-X, was discontinued.[10][20]

Table 2: Phase III CONNEX Program Top-Line Efficacy Results

| Endpoint | Iclepertin 10 mg vs. Placebo | Statistical Significance |

|---|---|---|

| Primary: Change in MCCB Overall Composite Score | No statistically significant effect observed.[10][20] | Not Met[10] |

| Key Secondary: Change in SCoRS Total Score | No statistically significant effect observed.[10][20] | Not Met[10] |

| Key Secondary: Change in VRFCAT Score | No statistically significant effect observed on functioning.[10][11] | Not Met[10] |

Safety and Tolerability

Across the entire clinical development program, including the large-scale Phase III trials, iclepertin was consistently reported to be generally well-tolerated.[10][11] The safety profile remained consistent with previous studies, with no major or unexpected safety concerns identified.[4][16][20]

Conclusion and Future Directions

Iclepertin represented a significant effort to address the high unmet need for a pharmacological treatment for cognitive impairment in schizophrenia. Its mechanism, targeting the glutamatergic system via GlyT1 inhibition, was strongly rooted in the neurobiology of the disease. While the Phase II study provided encouraging evidence of pro-cognitive effects, the definitive Phase III CONNEX program failed to confirm these findings.[10][12]

The discrepancy between the Phase II and Phase III results underscores the challenges in developing drugs for CIAS. Despite the disappointing outcome, Boehringer Ingelheim stated that the data from the CONNEX program, the largest of its kind, will be shared with the scientific community to aid in the understanding of CIAS and inform future research in this critical area.[10][20] The journey of iclepertin highlights the complexity of translating a promising mechanism into clinical efficacy for the cognitive symptoms of schizophrenia.

References

- 1. [PDF] Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | Semantic Scholar [semanticscholar.org]

- 2. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of iclepertin (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boehringer provides update on iclepertin Phase III program [globenewswire.com]

- 5. Pardon Our Interruption [boehringer-ingelheim.com]

- 6. Iclepertin - Wikipedia [en.wikipedia.org]

- 7. What is Iclepertin used for? [synapse.patsnap.com]

- 8. What is the therapeutic class of Iclepertin? [synapse.patsnap.com]

- 9. drugs.com [drugs.com]

- 10. Pardon Our Interruption [boehringer-ingelheim.com]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. hcplive.com [hcplive.com]

- 13. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]

- 15. Phase II trial results demonstrated improvement in cognition with BI 425809 in adult patients with schizophrenia [prnewswire.com]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. Efficacy and Safety of Iclepertin (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. The Phase III CONNEX programme assessing the efficacy and safety of iclepertin in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase III CONNEX Trial Results - Medthority [medthority.com]

Investigational Nootropics for Schizophrenia: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications primarily address positive symptoms. This technical guide provides an in-depth overview of key investigational nootropics in clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS). We delve into the mechanisms of action, summarize quantitative clinical trial data, and provide detailed experimental protocols for prominent drug candidates. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals navigating the complex landscape of cognitive enhancement in schizophrenia. We explore compounds targeting glutamatergic, cholinergic, and other novel pathways, including Glycine Transporter-1 (GlyT1) inhibitors, D-Amino Acid Oxidase (DAAO) inhibitors, muscarinic receptor agonists, and voltage-gated sodium channel modulators. While the path to an approved treatment for CIAS has been fraught with challenges, with several high-profile trial failures, the insights gained from these investigations are invaluable for shaping future research and development efforts.

Glutamatergic System Modulators

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element in the pathophysiology of the disorder, contributing significantly to cognitive deficits.[1][2][3] Consequently, a major focus of drug development has been on agents that can enhance NMDA receptor signaling.

Glycine Transporter-1 (GlyT1) Inhibitors

Mechanism of Action: GlyT1 is a presynaptic and glial transporter that regulates the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[1] By inhibiting GlyT1, these agents increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially improving cognitive processes.[1]

Iclepertin is a potent and selective GlyT1 inhibitor that was under development by Boehringer Ingelheim. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints.[4][5][6][7][8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

Caption: Iclepertin inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor function.

Experimental Protocol: CONNEX-1, -2, & -3 Trials (NCT04846868, NCT04846881, NCT04860830) [4][5][9][10][11]

-

Study Design: Three identical randomized, double-blind, placebo-controlled, parallel-group Phase III trials.

-

Participants: Approximately 586 patients per trial, aged 18-50 years, with a DSM-5 diagnosis of schizophrenia. Patients were required to be clinically stable on their current antipsychotic treatment (1-2 medications, excluding clozapine) for at least 12 weeks.[4][5][9]

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Current DSM-5 diagnosis other than schizophrenia (e.g., bipolar disorder, schizoaffective disorder).

-

Cognitive impairment due to other neurological or developmental disorders.

-

Treatment with clozapine, stimulants, ketamine, or ECT within 6 months prior to randomization.[4][12]

-

History of moderate to severe substance use disorder (excluding caffeine and nicotine) within the last 12 months.[4]

-

-

Intervention:

-

Iclepertin 10 mg administered orally once daily for 26 weeks.

-

Matching placebo administered orally once daily for 26 weeks.

-

-

Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[9][13]

-

Key Secondary Endpoints:

-

Statistical Analysis: The primary analysis was planned to compare the change from baseline in the MCCB overall composite score between the iclepertin and placebo groups.

Quantitative Data: Iclepertin CONNEX Program

| Trial Program | Primary Endpoint | Result | p-value |

| CONNEX | Change in MCCB Overall Composite Score at 26 weeks | Not Met | Not Statistically Significant |

| CONNEX | Change in SCoRS Total Score at 26 weeks | Not Met | Not Statistically Significant |

Note: Specific numerical data from the CONNEX trials have not been fully published, but top-line results indicate a failure to meet primary and key secondary endpoints.[5][6][7][8]

D-Amino Acid Oxidase (DAAO) Inhibitors

Mechanism of Action: DAAO is an enzyme that metabolizes D-serine, another important co-agonist at the NMDA receptor. By inhibiting DAAO, these agents increase the levels of D-serine, which can then enhance NMDA receptor-mediated neurotransmission.

Luvadaxistat is a selective DAAO inhibitor that was investigated for both negative symptoms and cognitive impairment in schizophrenia. While it showed some pro-cognitive signals in the Phase II INTERACT study, a subsequent Phase II study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for this indication.[14][15][16][17]

Experimental Workflow: Luvadaxistat INTERACT Trial

Caption: Workflow of the Phase II INTERACT trial for luvadaxistat.

Experimental Protocol: INTERACT Trial (NCT03382639) [8][9][18][19][20]

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase II study.

-

Participants: 256 adult patients with a DSM-5 diagnosis of schizophrenia and persistent negative symptoms.

-

Inclusion Criteria:

-

Diagnosis of schizophrenia for at least one year.

-

Receiving stable background antipsychotic therapy (excluding clozapine).[8]

-

-

Intervention:

-

Luvadaxistat 50 mg, 125 mg, or 500 mg once daily.

-

Placebo once daily.

-

-

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[9][18]

-

Secondary Cognitive Endpoints:

Quantitative Data: Luvadaxistat INTERACT Trial

| Treatment Group | Endpoint | Result vs. Placebo | p-value (one-sided) |

| Luvadaxistat 50 mg | PANSS NSFS (Primary) | No significant improvement | - |

| Luvadaxistat 50 mg | BACS Composite Score | Improvement | 0.031 |

| Luvadaxistat 50 mg | SCoRS Interviewer Total Score | Improvement | 0.011 |

Note: While showing a signal on cognitive endpoints, the primary endpoint for negative symptoms was not met. A subsequent Phase II trial (ERUDITE) failed to confirm the cognitive benefits.[9][16][18]

Cholinergic System Modulators

The cholinergic system, particularly muscarinic receptors, plays a crucial role in cognitive functions such as learning and memory.[21][22]

Muscarinic M1 and M4 Receptor Agonists

Mechanism of Action: Xanomeline is an agonist at M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[23][24] Activation of these receptors is thought to modulate downstream dopamine release, offering a novel, non-dopamine-receptor-blocking mechanism for treating psychosis and potentially cognitive symptoms.[20][23] Trospium is a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier and is co-formulated to mitigate the peripheral cholinergic side effects of xanomeline.[23]

KarXT has demonstrated efficacy in treating the positive and negative symptoms of schizophrenia in its Phase III EMERGENT program. While not a primary cognitive enhancer, post-hoc analyses of clinical trial data suggest potential benefits for cognitive impairment.[3]

Signaling Pathway: KarXT Central and Peripheral Action

Caption: KarXT's dual mechanism: central M1/M4 agonism and peripheral antagonism.

Experimental Protocol: EMERGENT-2 Trial (NCT04659161) [7][13][25][26][27]

-

Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose Phase III inpatient trial.[7][25]

-

Participants: 252 adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing a recent worsening of psychosis warranting hospitalization.[7][25]

-

Inclusion Criteria:

-

Intervention:

-

Primary Endpoint: Change from baseline in PANSS total score at week 5.[26]

-

Key Secondary Endpoints:

-

Change from baseline in PANSS positive subscale, PANSS negative subscale, and PANSS Marder negative factor scores.[27]

-

Quantitative Data: Xanomeline-Trospium EMERGENT-2 Trial

| Endpoint | KarXT Change from Baseline (n=126) | Placebo Change from Baseline (n=125) | Difference (p-value) |

| PANSS Total Score (Primary) | -21.2 | -11.6 | -9.6 (p<0.0001) |

| PANSS Positive Subscale | -6.8 | -3.9 | -2.9 (p<0.0001) |

| PANSS Negative Subscale | -4.0 | -2.3 | -1.8 (p=0.0005) |

Data from the EMERGENT-2 trial demonstrated significant improvements in positive and negative symptoms. Cognitive outcomes were not primary endpoints but post-hoc analyses suggest potential benefits.[13][22][28]

Other Novel Mechanisms

Voltage-Gated Sodium Channel Modulators

Mechanism of Action: Evenamide is a voltage-gated sodium channel blocker that preferentially inhibits the aberrant release of glutamate associated with neuronal hyperexcitability, without affecting basal glutamate levels.[18][19][29][30] This mechanism is distinct from traditional antipsychotics and aims to restore glutamatergic homeostasis.

Evenamide is being developed as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotics. Positive results have been reported from a Phase II/III study.[31][32][33]

Experimental Protocol: Study 008A [6][23][32][34][35]

-

Study Design: A 4-week, randomized, double-blind, placebo-controlled Phase II/III international study.[23][34]

-

Participants: 291 patients with chronic schizophrenia with an inadequate response to a stable dose of a second-generation antipsychotic.[23]

-

Inclusion Criteria:

-

Diagnosis of schizophrenia (DSM-5).

-

Inadequate response to current antipsychotic treatment.

-

PANSS score of 70-85 and CGI-S of 4-6.[6]

-

-

Intervention:

-

Evenamide 30 mg twice daily as an add-on therapy.

-

Placebo twice daily as an add-on therapy.

-

-

Primary Endpoint: Change from baseline in PANSS Total Score at day 29.[23]

-

Key Secondary Endpoint: Change from baseline in CGI-S.[23]

Quantitative Data: Evenamide Study 008A

| Endpoint | Evenamide Change from Baseline | Placebo Change from Baseline | Difference (p-value) |

| PANSS Total Score (Primary) | -10.2 | -7.6 | -2.5 (p=0.006) |

| CGI-S | LS Mean Difference: 0.16 (p=0.037) |

Data from Study 008A indicate a statistically significant and clinically meaningful benefit of add-on evenamide in patients with an inadequate response to antipsychotics.[32][33]

5-HT2A/Sigma-2/α1A-Adrenergic Receptor Antagonists

Mechanism of Action: Roluperidone is an antagonist at multiple receptor types, including serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors.[2][36] This multi-modal mechanism is hypothesized to modulate downstream dopaminergic and glutamatergic pathways, with a potential to specifically target negative symptoms of schizophrenia.[36]

Roluperidone has been investigated as a monotherapy for the negative symptoms of schizophrenia. Clinical trial results have been mixed, with a Phase III trial narrowly missing its primary endpoint.[25][35][37]

Experimental Protocol: Phase 3 Trial (NCT03397134) [15][31][37][38][39]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[31]

-

Participants: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[37]

-

Inclusion Criteria:

-

PANSS negative subscore > 20.[31]

-

-

Intervention:

-

Roluperidone 32 mg/day or 64 mg/day.

-

Placebo.

-

-

Primary Endpoint: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS).[31][37]

-

Key Secondary Endpoint: Change in the Personal and Social Performance (PSP) Scale Total Score.[31][37]

Quantitative Data: Roluperidone Phase 3 Trial

| Treatment Group | Endpoint | Result vs. Placebo | p-value |

| Roluperidone 64 mg | NSFS (Primary) | Marginally missed statistical significance | ≤0.064 |

| Roluperidone 64 mg | PSP Total Score | Statistically significant improvement | ≤0.021 |

The Phase III trial of roluperidone showed a signal of efficacy, particularly on the secondary endpoint of social functioning, but did not meet its primary endpoint for negative symptoms with statistical significance in the intent-to-treat analysis.[35][37]

Conclusion and Future Directions

The development of nootropics for schizophrenia remains a challenging yet critical area of research. The recent failures of large-scale Phase III trials, such as the CONNEX program for iclepertin, underscore the complexities of targeting cognitive impairment in this patient population. Similarly, the mixed results for luvadaxistat highlight the difficulties in translating promising Phase II signals into confirmatory evidence.

Despite these setbacks, the field continues to advance. The novel, non-dopaminergic mechanism of xanomeline-trospium, with its demonstrated efficacy on positive and negative symptoms and potential cognitive benefits, represents a significant step forward. Furthermore, the promising results for evenamide as an adjunctive therapy offer a new strategy for patients who do not adequately respond to existing treatments.

Future research should focus on refining patient selection through biomarkers, developing more sensitive and ecologically valid cognitive endpoints, and exploring combination therapies that may have synergistic effects on cognitive function. The detailed protocols and quantitative data summarized in this guide are intended to aid in the rational design of future clinical trials and to foster continued innovation in the pursuit of effective treatments for the cognitive deficits of schizophrenia.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Glutamate Neurocircuitry: Theoretical Underpinnings in Schizophrenia [frontiersin.org]

- 3. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Clinical Trial of Iclepertin Effect on Cognition and Functional Capacity in Schizophrenia (CONNEX-1) | Clinical Research Trial Listing [centerwatch.com]

- 6. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. The Phase III CONNEX programme assessing the efficacy and safety of iclepertin in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pardon Our Interruption [boehringer-ingelheim.com]

- 12. psychiatrictimes.com [psychiatrictimes.com]

- 13. io.nihr.ac.uk [io.nihr.ac.uk]

- 14. Luvadaxistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. nrtimes.co.uk [nrtimes.co.uk]

- 17. mdpi.com [mdpi.com]

- 18. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. M1 muscarinic receptors contribute to, whereas M4 receptors inhibit, dopamine D1 receptor-induced [3H]-cyclic AMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]

- 24. Contribution of both M1 and M4 receptors to muscarinic agonist-mediated attenuation of the cocaine discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. profiles.wustl.edu [profiles.wustl.edu]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. researchgate.net [researchgate.net]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Efficacy and Safety of Iclepertin (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. Newron commences trial of evenamide in schizophrenia patients [clinicaltrialsarena.com]

- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 34. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]

- 35. Patient enrollment completed in study 008A of evenamide in patients suffering from schizophrenia - Medthority [medthority.com]

- 36. researchgate.net [researchgate.net]

- 37. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. psychiatrictimes.com [psychiatrictimes.com]

- 39. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Testing Iclepertin Efficacy in Animal Models

These application notes provide researchers, scientists, and drug development professionals with a guide to utilizing animal models for assessing the efficacy of Iclepertin (BI 425809), a selective glycine transporter-1 (GlyT1) inhibitor aimed at treating cognitive impairment associated with schizophrenia (CIAS).

Introduction to Iclepertin and its Mechanism of Action

Iclepertin is an investigational therapeutic agent that functions by inhibiting the GlyT1 transporter. This transporter is responsible for the reuptake of glycine from the synaptic cleft, particularly in glutamatergic synapses. By blocking GlyT1, Iclepertin increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning its presence is necessary for the primary agonist, glutamate, to activate the receptor. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and alleviate the cognitive deficits observed in schizophrenia.

The primary animal models used to test Iclepertin's efficacy replicate the hypofunction of the NMDA receptor system, a key pathophysiological feature of schizophrenia. This is typically achieved by administering NMDA receptor antagonists like phencyclidine (PCP) or dizocilpine (MK-801) to rodents.

Key Preclinical Animal Models

The most common approach involves inducing a transient state of cognitive deficit in healthy rodents using non-competitive NMDA receptor antagonists.

-

Model: NMDA Receptor Antagonist-Induced Cognitive Deficit

-

Species: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley, Wistar)

-

Inducing Agent: Dizocilpine (MK-801) or Phencyclidine (PCP)

-

Rationale: These agents block NMDA receptor function, transiently mimicking the cognitive impairments (e.g., deficits in memory and executive function) seen in schizophrenia. This provides a platform to test if procognitive compounds like Iclepertin can reverse these deficits.

Experimental Protocols

Detailed methodologies for two widely used behavioral assays to assess cognitive domains affected in schizophrenia—recognition memory and working memory—are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of episodic memory that is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Protocol:

-

Habituation Phase:

-

Place each animal in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 days prior to testing. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.

-

-

Familiarization/Training Phase (T1):

-

Place two identical objects (e.g., small glass bottles, metal cubes) in opposite, counterbalanced corners of the arena.

-

Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).

-

Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.

-

Return the animal to its home cage after the session.

-

-

Inter-Trial Interval (ITI):

-

A retention interval, typically ranging from 1 to 24 hours, is imposed. Longer intervals test long-term memory. For NMDA antagonist models, a shorter ITI (e.g., 60 minutes) is common.

-

-

Test Phase (T2):

-

Return the animal to the same arena, where one of the familiar objects has been replaced by a novel object.

-

Administer the NMDA receptor antagonist (e.g., MK-801 at 0.1-0.2 mg/kg, intraperitoneally) 30 minutes before this phase to induce a cognitive deficit.

-

Administer Iclepertin (e.g., 1-10 mg/kg, orally) 60 minutes before the test phase to assess its ability to rescue the deficit.

-

Record the time spent exploring the familiar (F) and novel (N) objects over a 5-minute session.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

-

A DI significantly above zero indicates successful recognition memory. A DI near zero in the MK-801 group suggests a deficit, and a rescue by Iclepertin would be indicated by a DI significantly higher than the MK-801 group.

-

T-Maze Spontaneous Alternation Task

This task assesses spatial working memory, a component of executive function. It relies on the natural tendency of rodents to alternate their choice of arms in a maze on successive trials.

Protocol:

-

Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).

-

Procedure (Single Trial):

-

Place the animal in the start arm and allow it to choose one of the goal arms freely (e.g., the left arm). This is the "information" or "sample" run.

-

Once the animal enters a goal arm with all four paws, it is confined there for a few seconds.

-

Return the animal to its home cage for a short delay (e.g., 15-60 seconds).

-

Administer MK-801 (e.g., 0.1 mg/kg, IP) 30 minutes prior and Iclepertin (e.g., 1-10 mg/kg, PO) 60 minutes prior to the task.

-

Place the animal back in the start arm for the "choice" run.

-

Record which arm the animal chooses. A correct choice, or "spontaneous alternation," is entering the previously unvisited arm (the right arm in this example).

-

-

Testing Session:

-

Conduct a series of discrete trials (e.g., 10-12 trials) for each animal.

-

The starting arm for the choice run should be varied to avoid stimulus-response learning.

-

-

Data Analysis:

-

Calculate the Percentage of Spontaneous Alternation: % Alternation = (Number of correct alternations / Total number of trials - 1) * 100.

-

Healthy animals typically show around 70-80% alternation. A score of 50% represents chance performance. The goal is to show that Iclepertin can reverse the MK-801-induced reduction in alternation percentage.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effects of GlyT1 inhibitors in rodent models of cognitive impairment.

Table 1: Effect of Iclepertin on MK-801-Induced Deficit in Novel Object Recognition (NOR) Test

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (DI) (Mean ± SEM) |

| Vehicle + Vehicle | - | 12 | 0.45 ± 0.05 |

| Vehicle + MK-801 | 0.15 | 12 | 0.03 ± 0.04 |

| Iclepertin + MK-801 | 1 | 12 | 0.18 ± 0.06 |

| Iclepertin + MK-801 | 3 | 12 | 0.35 ± 0.07# |

| Iclepertin + MK-801 | 10 | 12 | 0.41 ± 0.05# |

| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group. | |||

| (Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.) |

Table 2: Effect of Iclepertin on MK-801-Induced Deficit in T-Maze Spontaneous Alternation

| Treatment Group | Dose (mg/kg) | N | % Spontaneous Alternation (Mean ± SEM) |

| Vehicle + Vehicle | - | 10 | 78.5 ± 3.1 |

| Vehicle + MK-801 | 0.1 | 10 | 52.3 ± 2.5 |

| Iclepertin + MK-801 | 3 | 10 | 69.8 ± 3.4# |

| Iclepertin + MK-801 | 10 | 10 | 74.1 ± 2.9# |

| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group. | |||

| (Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.) |

Visualizations: Pathways and Workflows

Mechanism of Action Pathway

The following diagram illustrates the proposed signaling pathway through which Iclepertin enhances NMDA receptor function.

Caption: Iclepertin inhibits GlyT1, increasing synaptic glycine and enhancing NMDAR-mediated signaling.

General Experimental Workflow

The diagram below outlines the typical workflow for a preclinical study assessing Iclepertin in a rodent model.

Caption: Standard workflow for in vivo testing of Iclepertin in rodent cognitive models.

Application Notes and Protocols for Utilizing the MK-801 Model with Iclepertin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the non-competitive NMDA receptor antagonist, MK-801, to model cognitive deficits relevant to schizophrenia, and for evaluating the therapeutic potential of Iclepertin (BI 425809), a potent and selective glycine transporter-1 (GlyT1) inhibitor.

Introduction

Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder that is poorly addressed by current antipsychotic medications.[1][2] The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in the pathophysiology of CIAS.[3][4] The MK-801 model is a widely used preclinical paradigm that mimics this NMDA receptor hypofunction, inducing cognitive deficits in rodents that are analogous to those observed in schizophrenia.[5][6][7][8][9]

Iclepertin is an investigational drug that inhibits GlyT1, leading to increased synaptic levels of glycine.[1][2] Glycine acts as a co-agonist at the NMDA receptor, and its increased availability is thought to enhance NMDA receptor function, thereby ameliorating cognitive deficits.[1][3][4] Preclinical studies have demonstrated that Iclepertin can reverse cognitive deficits induced by MK-801 and has shown pro-cognitive effects in clinical trials.[2][3][4][10]

These notes provide detailed protocols for inducing cognitive deficits with MK-801 in rodents and for assessing the efficacy of Iclepertin in reversing these deficits, with a focus on the attentional set-shifting task.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Iclepertin and the MK-801 model.

Table 1: Drug Dosages and Administration in Preclinical Rodent Models

| Compound | Species | Dose Range | Route of Administration | Notes |

| MK-801 | Rat | 0.05 - 0.5 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Doses up to 0.1 mg/kg are reported to impair cognition without significant sensorimotor side effects.[5][7] Higher doses can be used for more severe deficit models.[6][11][12] |

| MK-801 | Mouse | 0.1 - 0.2 mg/kg | Intraperitoneal (i.p.) | Effective in inducing working memory deficits.[3][11] |

| Iclepertin (BI 425809) | Rat | 0.2 - 1.8 mg/kg | Oral (p.o.) | Shown to improve social memory performance at all tested doses.[4][10] |

| Iclepertin (BI 425809) | Mouse | Not specified in search results | Oral (p.o.) | Reversed MK-801-induced working memory deficits.[3] |

Table 2: Key Findings from Preclinical and Clinical Studies with Iclepertin

| Study Type | Model/Population | Iclepertin (BI 425809) Dose | Key Findings |

| Preclinical | MK-801-treated mice | Not specified | Reversed working memory deficits in the T-maze spontaneous alternation test.[3] |

| Preclinical | Naïve rats | 0.2, 0.6, 1.8 mg/kg (p.o.) | Improved social recognition memory performance.[3][10] |

| Preclinical | MK-801-treated rodents | Not specified | Reversed deficits in auditory sensory processing and cortical network function as measured by EEG.[3][4] |

| Clinical Phase II | Patients with schizophrenia | 10 mg and 25 mg | Improved cognition as assessed by neurocognitive testing.[4][13] |

| Clinical Phase I | Healthy volunteers | 5 - 50 mg | Safe and well-tolerated; demonstrated dose-dependent central target engagement.[4] |

Experimental Protocols

Protocol 1: Induction of Cognitive Deficits with MK-801

This protocol describes the sub-chronic administration of a low dose of MK-801 to adolescent rats to induce lasting cognitive deficits.

Materials:

-

Male adolescent rats (e.g., Sprague-Dawley or Wistar, postnatal day 28-30 at the start of treatment)

-

MK-801 (dizocilpine maleate)

-

Sterile saline solution (0.9% NaCl)

-

Standard laboratory animal housing and husbandry equipment

Procedure:

-

Acclimation: Acclimate the rats to the housing facility for at least one week prior to the start of the experiment.

-

Drug Preparation: Dissolve MK-801 in sterile saline to a final concentration of 0.1 mg/mL.

-

Dosing Regimen: Administer MK-801 at a dose of 0.1-0.2 mg/kg via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[11][12] A control group should receive an equivalent volume of saline.

-

Washout Period: A washout period of at least 24 hours to 14 days should be allowed after the final injection before commencing behavioral testing to ensure that the acute effects of the drug have subsided and the lasting cognitive deficits are being assessed.[11][12]

Protocol 2: Attentional Set-Shifting Task (ASST) for Cognitive Flexibility Assessment

The ASST is a test of executive function that assesses cognitive flexibility, a domain often impaired in schizophrenia.[14][15][16]

Materials:

-

Testing apparatus: A box with a waiting area and two choice chambers.[15]

-

A pair of digging bowls for each discrimination phase.

-

Various digging media (e.g., sawdust, sand, shredded paper).

-

Various odors (e.g., mint, vanilla, applied to the digging media).

-

Food rewards (e.g., small pieces of cereal).

Procedure:

-

Food Restriction: Mildly food-restrict the rats to maintain their motivation to dig for the reward.[14]

-

Habituation and Training:

-

Habituate the rats to the testing apparatus.

-

Train the rats to dig in a bowl to retrieve a food reward.[17]

-

-

Testing Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The criterion for learning each phase is typically 6-8 consecutive correct trials.[14][17]

-

Simple Discrimination (SD): The rat learns to discriminate between two different digging media.

-

Compound Discrimination (CD): Irrelevant odor cues are added to the media. The rat must continue to use the media type to find the reward.

-

Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension remains the media type.

-

Extra-dimensional Shift (EDS): This is the key phase for assessing cognitive flexibility. The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.[14][18] An increase in the number of trials to reach criterion in this phase indicates cognitive inflexibility.[17]

-

Reversal Learning: The specific rewarded cue within a dimension is switched (e.g., if medium A was rewarded, now medium B is).[14]

-

-

Iclepertin Administration: Iclepertin should be administered orally at the desired dose (e.g., 0.2-1.8 mg/kg in rats) at a specified time before the behavioral testing session (e.g., 60 minutes).

Visualizations

Signaling Pathway of Iclepertin's Action

Caption: Mechanism of action of Iclepertin at the glutamatergic synapse.

Experimental Workflow

Caption: Experimental workflow for the MK-801 model and Iclepertin evaluation.

Logical Flow of the Attentional Set-Shifting Task

References

- 1. What is Iclepertin used for? [synapse.patsnap.com]

- 2. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]

- 3. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

- 7. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. b-neuro.com [b-neuro.com]

- 15. researchgate.net [researchgate.net]

- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays designed to identify and characterize inhibitors of the glycine transporter 1 (GlyT1). The selection of an appropriate assay depends on the specific research question, desired throughput, and available resources.

Introduction to GlyT1 and its Inhibition

The glycine transporter 1 (GlyT1) is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2][3] Glycine acts as an inhibitory neurotransmitter and also as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[1][2][3][4] By regulating extracellular glycine levels, GlyT1 modulates NMDA receptor activity.[2][3][4] Inhibition of GlyT1 leads to increased synaptic glycine concentrations, thereby enhancing NMDA receptor function.[4] This mechanism has been a major focus for the development of therapeutics for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[1][4][5][6]

A variety of in vitro assays have been developed to screen for and characterize GlyT1 inhibitors. These range from traditional radiolabeled substrate uptake assays to high-throughput fluorescence-based and mass spectrometry-based methods. Electrophysiological and radioligand binding assays are also crucial for detailed mechanistic studies.

Key In Vitro Assays for GlyT1 Inhibitor Activity

Several distinct methodologies are employed to assess the activity of GlyT1 inhibitors in vitro. The primary assay types include:

-

Radiolabeled Glycine Uptake Assays: The conventional method for measuring GlyT1 function, directly quantifying the transport of radiolabeled glycine into cells expressing the transporter.[1][7][8]

-

Mass Spectrometry (MS) Binding Assays: A modern, non-radioactive alternative that measures the displacement of a non-labeled reporter ligand from GlyT1 by mass spectrometry.[9][10][11]

-

Fluorescence-Based Assays: High-throughput methods that utilize membrane potential-sensitive dyes to detect changes in ion flux associated with the electrogenic activity of GlyT1.[1]

-

Electrophysiological Assays: Highly detailed methods that directly measure the currents generated by GlyT1 activity, providing insights into the mechanism of inhibition.[2][12]

-

Radioligand Binding Assays: The gold standard for determining the affinity and binding kinetics of inhibitors to the GlyT1 protein.[2][12][13]

The following sections provide detailed protocols and data for these key experimental approaches.

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 or Ki) of commonly used reference GlyT1 inhibitors across different assay platforms. This allows for a comparative understanding of their potencies.

| Compound | Assay Type | Cell Line / System | Reported Value | Reference |

| ALX 5407 | [3H]Glycine Uptake | CHO cells expressing hGlyT1b | pIC50 = 7.4 | [1] |

| Org 24598 | [3H]Glycine Uptake | CHO cells expressing hGlyT1b | pIC50 = 7.8 | [1] |

| Org24598 | MS Binding Assay | Membranes from CHO-K1/hGlyT1a | Kd = 16.8 ± 2.2 nM | [10] |

| Sarcosine | [3H]Glycine Uptake | Rat brain aggregates | Control Inhibitor | [5] |

| SSR504734 | Electrophysiology | Xenopus laevis oocytes | Reversible, competitive | [2][12] |